5-Chloro-2-ethynyl-3-fluoropyridine
Overview
Description
5-Chloro-2-ethynyl-3-fluoropyridine: is an organic compound with the molecular formula C7H3ClFN It is a derivative of pyridine, characterized by the presence of chlorine, ethynyl, and fluorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction , which involves the reaction of a halogenated pyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process.
Industrial Production Methods: Industrial production of 5-Chloro-2-ethynyl-3-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-ethynyl-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions like Sonogashira and Suzuki-Miyaura.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling.
Bases: Triethylamine, potassium carbonate, and sodium hydroxide are commonly used bases.
Major Products Formed:
Substituted Pyridines: Formed through substitution reactions.
Haloalkenes: Formed through addition reactions with halogens.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 5-Chloro-2-ethynyl-3-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of halogenated and ethynyl-substituted pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethynyl-3-fluoropyridine depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effect of the ethynyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, making it a versatile reagent in organic synthesis.
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen and ethynyl groups can enhance the compound’s binding affinity and specificity, leading to potential therapeutic effects.
Comparison with Similar Compounds
5-Chloro-2-ethoxy-3-fluoropyridine: Similar in structure but with an ethoxy group instead of an ethynyl group.
5-Chloro-3-ethynyl-2-fluoropyridine: Similar in structure but with different positions of the substituents.
Uniqueness: 5-Chloro-2-ethynyl-3-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the ethynyl group, makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-chloro-2-ethynyl-3-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENVIOPJITZMSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=N1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726197 | |
Record name | 5-Chloro-2-ethynyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256808-79-3 | |
Record name | 5-Chloro-2-ethynyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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